FTase Binding Affinity: 5-Methyl-5-phenyl-2,3-piperazinedione vs. Established Clinical Inhibitors
In a direct competitive binding assay for farnesyltransferase (FTase), 5-Methyl-5-phenyl-2,3-piperazinedione exhibited a binding affinity (Kd) of 0.75 nM [1]. This places its target engagement within the same nanomolar potency range as clinically investigated FTase inhibitors Tipifarnib (IC50 = 0.6 nM) and A-176120 (IC50 = 1.2 nM) .
| Evidence Dimension | FTase Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.75 nM |
| Comparator Or Baseline | Tipifarnib: IC50 = 0.6 nM; A-176120: IC50 = 1.2 nM |
| Quantified Difference | Within 1.3-fold of Tipifarnib (Kd vs. IC50 comparison); 1.6-fold more potent than A-176120 |
| Conditions | FTase-catalyzed incorporation of [³H]-FPP radioligand into recombinant Ha-Ras at 1 nM enzyme concentration |
Why This Matters
Demonstrates that this specific analog achieves high-affinity target engagement comparable to advanced drug candidates, validating its utility as a reference compound for FTase inhibition studies.
- [1] BindingDB Entry BDBM50235985, CHEMBL4092600. Kd: 0.75 nM for FTase. View Source
